REACTION_CXSMILES
|
[Li].[N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[Li+].[N-](S(C(C(F)(F)F)(F)F)(=O)=O)S(C(C(F)(F)F)(F)F)(=O)=O.[Li+].[F:40][C:41]([F:56])([S:52](F)(=[O:54])=[O:53])[C:42]([F:51])([F:50])[C:43]([F:49])([F:48])[C:44]([F:47])([F:46])[F:45].C[Si](C)(C)NS(C(F)(F)F)(=O)=O.[Li].[O-]S(S([O-])=O)=O.[Na+].[Na+].C([O-])(O)=O.[Na+].C(I)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Cl:97]Cl>O.C(#N)C>[F:40][C:41]([F:56])([S:52]([Cl:97])(=[O:54])=[O:53])[C:42]([F:51])([F:50])[C:43]([F:49])([F:48])[C:44]([F:47])([F:46])[F:45] |f:1.2,3.4,6.7,8.9.10,11.12,^1:0,68|
|
Name
|
aromatic group
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)F)F
|
Name
|
lithium N-trimethylsilyl-trifluoromethanesulfonamide salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](NS(=O)(=O)C(F)(F)F)(C)C.[Li]
|
Name
|
iodoperfluorobutane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
sodium sulfinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluorinated aromatic group
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
lithium bis(fluorosulfonyl)imide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
lithium bis(trifluoromethylsulfonyl)imide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Li+]
|
Name
|
lithium bis(pentafluoroethylsulfonyl)imide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-](S(=O)(=O)C(F)(F)C(F)(F)F)S(=O)(=O)C(F)(F)C(F)(F)F.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
lithium [(trifluoromethylsulfonyl)(nonafluorobutylsulfonyl)]imide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be synthesized
|
Type
|
CUSTOM
|
Details
|
was bubbled through the solution until saturation
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added slowly to the flask
|
Type
|
ADDITION
|
Details
|
containing the chlorine-saturated water while chlorine gas
|
Type
|
CUSTOM
|
Details
|
was still bubbled vigorously throughout the addition
|
Type
|
CUSTOM
|
Details
|
A white precipitate was formed
|
Type
|
FILTRATION
|
Details
|
This mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the white solid was dried in the air at room temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid was further purified by sublimation at 60° C. under dynamic vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)Cl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |